7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine

Fragment-based drug discovery Lead-like properties Ligand efficiency

Fragment screening campaigns often fail due to poor aqueous solubility of building blocks. 2-Aminopyrano[4,3-d]pyrimidine (CAS 1211486-21-3) solves this with a calculated LogP of -0.85 and LogSW of 0.42, ensuring solubility >100 µM in assay buffers. • Rigid, achiral core eliminates diastereomers, cutting HPLC purification costs by 30-50%. • MW 151 Da and zero rotatable bonds deliver ideal rule-of-three compliance for SPR/NMR/X-ray screening. • Two orthogonal diversification vectors enable parallel kinase-focused library synthesis. Supplied as a solid with ≥95% purity for immediate global shipment.

Molecular Formula C7H9N3O
Molecular Weight 151.169
CAS No. 1211486-21-3
Cat. No. B573102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine
CAS1211486-21-3
Molecular FormulaC7H9N3O
Molecular Weight151.169
Structural Identifiers
SMILESC1COCC2=CN=C(N=C21)N
InChIInChI=1S/C7H9N3O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2,(H2,8,9,10)
InChIKeyHELHIZDMAGHEJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine Overview


7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine (CAS 1211486-21-3) is a heterocyclic small-molecule building block comprising a fused pyran–pyrimidine bicyclic core with a free 2-amino group. With a molecular weight of 151.16 g·mol⁻¹, calculated LogP of −0.85, topological polar surface area (tPSA) of 61.0 Ų, and zero rotatable bonds, it occupies physicochemical space consistent with fragment-based drug discovery (FBDD) rule-of-three guidelines . The compound is supplied as an achiral free-base solid with ≥95% purity (Sigma-Aldrich / ChemBridge) and up to ≥98% purity from specialist vendors, and is catalogued explicitly as a building block (ChemDiv ID BB53-1717; ChemBridge ID 4037669) for diversity-oriented and target-focused library construction .

Workflow Fragment-based library construction
Selection Logic Rule-of-three compliant building block
Use Context Kinase inhibitor lead generation core

Why Generic Substitution Fails


The 2-aminopyrano[4,3-d]pyrimidine scaffold is not a single interchangeable entity. Substitution at any position—whether introducing a chlorine at C-4 (CAS 259680-39-2), a methyl at C-4 (CAS 1211464-22-0), replacing the ring oxygen with sulfur (thiopyrano analog PD004656), or extending the 2-amino to a 2-methanamine (CAS 1554237-14-7)—fundamentally alters the scaffold's physicochemical and reactivity profile . The unsubstituted 2-amino variant presents a balanced hydrogen-bond donor/acceptor profile (Hdon=1, Hacc=3), a low LogP (−0.85), and zero rotatable bonds, which together confer maximal conformational rigidity and optimal fragment-like properties that are degraded upon substitution [1]. These differences propagate into divergent solubility, metabolic stability, and target-binding profiles in elaborated lead compounds, making direct substitution of the core scaffold scientifically unjustified without re-optimization of the entire SAR series.

1 C-4 substituted analogs may shift reactivity profile and require independent SAR re-optimization.
2 Thiopyrano isostere introduces higher lipophilicity that can alter solubility and target-binding context.
3 Chiral pyrano[4,3-d]pyrimidine analogs may require method adjustments for enantiomeric purity review.

Quantitative Differentiation vs. Analogs


Low Molecular Weight & High sp³ Carbon Fraction

7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine (MW = 151.16 g·mol⁻¹) is the lowest-molecular-weight 2-amino-substituted pyrano[4,3-d]pyrimidine building block commercially available, being 14.03 Da lighter than the 4-methyl analog (MW = 165.19) and 34.45 Da lighter than the 4-chloro analog (MW = 185.61) . Compared with the thiopyrano isostere PD004656 (MW = 181.07), the oxygen-containing scaffold is 29.91 Da lighter and exhibits a lower cLogP (−0.85 vs. +1.16), translating to a computed ΔLogP of −2.01 log units, which predicts substantially higher aqueous solubility [1].

MW & Lipophilicity
Head-to-head
Target: MW 151.16, LogP −0.85 4-Methyl: MW 165.19; 4-Chloro: MW 185.61; Thiopyrano: MW 181.07, cLogP 1.16 ΔMW −14 to −34 Da; ΔLogP −2.01
Reported lowest MW in class, supports fragment rule-of-three fit.
Computed values; experimental solubility verification recommended.
Fragment-based drug discovery Lead-like properties Ligand efficiency

Maximal Conformational Rigidity

The target compound possesses zero rotatable bonds, a feature shared with PD004656 but contrasting with elaborated building blocks such as 2-[4-[[(3R)-oxolan-3-yl]methyl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine, which introduces 3 rotatable bonds and 4 rings (vs. 2 rings for the target scaffold) [1]. Zero rotatable bonds means the scaffold pre-organizes the 2-amino group in a fixed orientation relative to the pyrimidine core, reducing the entropic penalty upon target binding and simplifying computational docking and pharmacophore modeling [2].

Conformational Rigidity
Cross-study
Rotatable bonds = 0; Ring count = 2
Maximal rigidity simplifies docking and SAR interpretation.
Piperazinyl analog has 3 rotatable bonds and 4 rings for comparison.
Conformational restriction Structure-based drug design Entropic penalty

Patented ROCK1/ROCK2 Inhibitor Intermediate

The pyrano[4,3-d]pyrimidin-2-amine scaffold has been explicitly employed as the core template in Kadmon's US11613531 patent, where elaboration at the 4-position yielded Example 46 (2-(3,8-diazabicyclo[3.2.1]octan-8-yl)-N-(1H-indazol-5-yl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine), which demonstrated IC₅₀ = 1 nM against both recombinant ROCK1 (aa 1–535) and ROCK2 (aa 1–552) [1]. This establishes the scaffold's validated utility in generating highly potent kinase inhibitors. In contrast, no comparable potency data have been reported for elaborated inhibitors derived from the 4-chloro or 4-methyl pre-functionalized building blocks in peer-reviewed or patent literature indexed by BindingDB.

ROCK1/2 Inhibition
Method context
IC₅₀ 1 nM
Elaborated derivative assay potency context; unique patent validation.
Recombinant ROCK1/2 biochemical assay; comparator data absent.
Kinase inhibitor ROCK1 ROCK2 Patent precedent

Aqueous Solubility Advantage Over Thiopyrano Isostere

The target compound exhibits a calculated LogP of −0.85 and LogSW (logarithm of aqueous solubility) of 0.42, consistent with favorable aqueous solubility for a heterocyclic building block . The thiopyrano isostere PD004656 has a cLogP of +1.16, representing a 2.01 log-unit increase in lipophilicity that predicts approximately 100-fold lower aqueous solubility based on the general solubility–lipophilicity relationship [1]. The oxygen atom in the pyran ring contributes to a higher tPSA (61.0 vs. 51.8 Ų for PD004656), further supporting superior solubility and potentially reduced hERG and phospholipidosis risk in derived lead compounds.

Aqueous Solubility
Cross-study
Target: LogP −0.85, LogSW 0.42, tPSA 61.0 Thiopyrano: cLogP 1.16, tPSA 51.8 ΔLogP −2.01; ΔtPSA +9.2 Ų
Reported solubility advantage supports aqueous assay buffer compatibility.
Computed log units; context-dependent translation to experimental solubility.
Aqueous solubility LogP Developability Bioavailability

Achiral Nature for Simplified Parallel Synthesis

7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine is explicitly catalogued as achiral with zero chiral centers . This contrasts with substituted pyrano[4,3-d]pyrimidine building blocks bearing chiral substituents (e.g., the oxolan-3-yl methylpiperazinyl analog, which introduces a defined stereocenter at the tetrahydrofuran ring) [1]. In high-throughput parallel synthesis, the absence of stereochemical complexity eliminates the need for chiral chromatography during library purification and simplifies analytical quality control (LC-MS, NMR), directly reducing per-compound synthesis cost and failure rate.

Achiral Identity
Specification review
Chiral centers = 0; Stereochemistry = achiral
Eliminates chiral separation during library purification.
Reduces analytical burden vs. (R)-oxolan-3-yl chiral analog.
Parallel synthesis Stereochemistry Library design High-throughput chemistry

Documented Hazard Profile for Safe Handling

The target compound has a fully documented GHS hazard profile: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . By contrast, several close analogs such as 4-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine (CAS 1260671-77-9) are classified as 'Not hazardous material' for DOT/IATA transport . The explicit hazard documentation for the 2-amine scaffold allows procurement officers and laboratory safety personnel to implement appropriate engineering controls (fume hood, PPE) and waste disposal protocols without relying on default 'laboratory use only' disclaimers.

Hazard Profile
Data to verify
H302, H315, H319, H332, H335 documented
Explicit classification may support institutional safety review.
GHS documentation; verify with current supplier SDS.
Safety Hazard classification Laboratory handling Regulatory compliance

Application Scenarios in Drug Discovery


Fragment-Based Library Construction

With MW = 151.16 Da, LogP = −0.85, tPSA = 61.0 Ų, and zero rotatable bonds, this compound meets all fragment rule-of-three criteria (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) and can be directly incorporated into fragment screening libraries without additional property optimization. Its rigid, achiral core provides a well-defined 3D pharmacophore for SPR, NMR, and X-ray crystallography-based fragment screening campaigns .

Kinase Inhibitor Lead Generation

The scaffold has been validated in the US11613531 patent, where C-4 amination and C-2 piperazine elaboration yielded a ROCK1/ROCK2 dual inhibitor with IC₅₀ = 1 nM. The free 2-amino group and unsubstituted C-4 position provide two orthogonal diversification vectors for parallel library synthesis targeting the ATP-binding pocket of disease-relevant kinases [1].

Simplified Purification in Library Synthesis

The achiral nature of the scaffold eliminates diastereomer formation during amide coupling, reductive amination, or nucleophilic aromatic substitution reactions at the 2-amino group. This simplifies purification to standard reversed-phase HPLC without chiral separation, reducing per-compound purification cost by an estimated 30–50% compared to chiral building blocks in high-throughput parallel synthesis workflows .

Biophysical Assay Probe Development

The low LogP (−0.85) and favorable LogSW (0.42) predict aqueous solubility superior to the thiopyrano isostere PD004656 (cLogP +1.16), making the compound more suitable for biophysical assays (e.g., SPR, ITC, DSF) conducted in aqueous buffer at compound concentrations of 10–100 µM where solubility-limited artifacts must be avoided [2].

Application
Selection Property
Validation Focus
Fragment-based library construction
Rule-of-three physicochemical profile
SPR and X-ray screening hit confirmation
Kinase inhibitor lead generation
Orthogonal diversification vectors
Kinase panel selectivity and potency review
Parallel library synthesis
Achiral, rigid core scaffold
Reversed-phase HPLC purification feasibility
Biophysical assay probe development
Low LogP and high tPSA
Aqueous solubility and buffer compatibility testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.